Fluvastatin sodium anti-isomer free acid is a pharmaceutical compound primarily utilized for its cholesterol-lowering properties. It is classified as an HMG-CoA reductase inhibitor, which plays a crucial role in the management of hyperlipidemia and related cardiovascular conditions. The compound is known for its effectiveness in reducing low-density lipoprotein cholesterol levels and is marketed under the brand name LESCOL® by Novartis.
Fluvastatin sodium was first synthesized in the 1980s and has since been developed into various formulations, including controlled-release tablets. The compound's chemical structure allows it to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, essential for cholesterol biosynthesis in the liver .
Fluvastatin sodium anti-isomer free acid is classified under the category of lipid-lowering agents, specifically statins. Statins are widely prescribed medications that help manage cholesterol levels and reduce the risk of cardiovascular diseases.
The synthesis of fluvastatin sodium involves several steps that include the formation of key intermediates and the final conversion to the sodium salt form. The process typically begins with the synthesis of a precursor compound, followed by multiple reactions to introduce functional groups necessary for biological activity.
The synthesis can be achieved through various methodologies, including:
The molecular formula of fluvastatin sodium anti-isomer free acid is . Its structure features a fluorophenyl group, an indole moiety, and multiple hydroxyl groups that contribute to its pharmacological activity.
Fluvastatin sodium undergoes various chemical reactions during its synthesis and metabolism:
The stability of fluvastatin sodium in different pH environments has been studied, indicating that it maintains efficacy over a range of conditions typical in human physiology .
Fluvastatin sodium exerts its therapeutic effects by competitively inhibiting HMG-CoA reductase, thereby reducing cholesterol synthesis in the liver. This inhibition leads to:
Clinical studies have shown that fluvastatin effectively lowers low-density lipoprotein cholesterol levels by approximately 20-30% depending on dosage and patient response .
Fluvastatin sodium anti-isomer free acid is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in other areas such as inflammation modulation and cancer therapy due to its effects on cellular pathways .
Fluvastatin sodium anti-isomer free acid, chemically designated as (3R,5R,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid, is a statin derivative with the molecular formula C₂₄H₂₅FNO₄ and a molecular weight of 410.46 g/mol [1] [7]. This compound features:
Systematic nomenclature follows IUPAC conventions, with common synonyms including "XU 62-320 free acid" and "(3R,5R)-fluvastatin" [3] [9]. The free acid form lacks the sodium counterion present in the pharmaceutically utilized salt, significantly altering its physicochemical behavior.
Table 1: Nomenclature and Molecular Identity
Property | Value/Designation |
---|---|
IUPAC Name | (3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
Molecular Formula | C₂₄H₂₅FNO₄ |
CAS Number (Free Acid) | 93957-54-1 |
Synonyms | XU 62-320 free acid; Fluvastatin anti-isomer free acid |
Molecular Weight | 410.46 g/mol |
Fluvastatin contains two chiral centers (C3 and C5), generating four possible stereoisomers: syn (3R,5S; 3S,5R) and anti (3R,5R; 3S,5S) configurations. The anti-isomer (3R,5R) exhibits superior biological activity due to optimal spatial alignment for binding HMG-CoA reductase’s active site [2] [9]. Key distinctions include:
Table 2: Stereochemical and Biological Differentiation of Fluvastatin Isomers
Isomer Type | Configuration | HMG-CoA Reductase IC₅₀ | Key Structural Feature |
---|---|---|---|
Anti-isomer | (3R,5R) | 8 nM | Hydroxyl groups trans-diaxial orientation |
Syn-isomer | (3R,5S) | 400 nM | Hydroxyl groups cis-oriented |
The free acid anti-isomer displays complex solid-state behavior influenced by solvent interactions and crystallization conditions:
Table 3: Solid-State Properties of Fluvastatin Anti-Isomer Free Acid
Characterization Technique | Key Observations | Significance |
---|---|---|
XRPD | Characteristic peaks at 2θ=6.8°, 10.2°, 15.7°, 18.4° | Confirms phase purity and polymorph identity |
DSC/TGA | Melting endotherm: 194–197°C; Water loss: 4% (w/w) | Distinguishes hydrates from anhydrous forms |
IDR (pH 6.8 buffer) | 0.12 mg/cm²/min (anhydrous) vs. 0.18 mg/cm²/min (hydrate) | Predicts in vivo dissolution performance |
The free acid anti-isomer serves as a synthetic intermediate for active pharmaceutical ingredients (APIs) but differs critically from derived forms:
Table 4: Comparative Properties of Fluvastatin Anti-Isomer Derivatives
Property | Free Acid | Sodium Salt | Methyl Ester |
---|---|---|---|
Molecular Formula | C₂₄H₂₅FNO₄ | C₂₄H₂₄FNNaO₄ | C₂₅H₂₇FNO₄ |
Water Solubility | <1 mg/mL | 30 mg/mL | Insoluble |
Melting Point | 194–197°C (dec.) | 194–197°C (hydrate) | Amorphous solid |
HMG-CoA Reductase IC₅₀ | 8 nM | 8 nM | >1,000 nM |
Role in Synthesis | Final intermediate | Active drug substance | Prodrug precursor |
Abbreviations: dec. = decomposition; IC₅₀ = half-maximal inhibitory concentration.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1